molecular formula C7H4ClN3O2 B582450 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 1208084-53-0

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid

货号: B582450
CAS 编号: 1208084-53-0
分子量: 197.578
InChI 键: KCIGXZXAPJTRTG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold has undergone significant development since its initial investigation in the mid-20th century. Research into this heterocyclic framework gained substantial momentum following the recognition of its potential as a privileged scaffold in medicinal chemistry, with systematic studies dating back to 1966. The historical trajectory of imidazo[1,2-b]pyridazine research has been marked by several key milestones that established its importance in drug discovery efforts.

Early synthetic approaches to imidazo[1,2-b]pyridazine derivatives focused on the development of efficient cyclization reactions between appropriate precursor molecules. The formation of the imidazo[1,2-b]pyridazine backbone was successfully accomplished through condensation reactions between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions such as sodium bicarbonate. This synthetic methodology proved particularly effective when halogen substituents were incorporated into the pyridazine ring, as the presence of these electron-withdrawing groups significantly enhanced the regioselectivity of the cyclization process.

The successful synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives marked an important advancement in the field, as the introduction of halogen substituents at strategic positions allowed for subsequent functionalization reactions. The development of synthetic routes to compounds such as this compound involved sophisticated multi-step procedures that demonstrated the synthetic accessibility of these complex heterocyclic structures. These early synthetic achievements laid the foundation for the extensive exploration of structure-activity relationships that would characterize later research efforts.

The historical development of this scaffold gained particular significance with the emergence of successful pharmaceutical applications, most notably exemplified by the kinase inhibitor ponatinib, which contains an imidazo[1,2-b]pyridazine substructure and has demonstrated clinical efficacy in treating chronic myeloid leukemia. This breakthrough led to a resurgence of interest in exploring new imidazo[1,2-b]pyridazine-containing derivatives for their putative therapeutic applications across various disease areas.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative member of a broader class of bioactive molecules. The imidazo[1,2-b]pyridazine scaffold has been recognized as providing various bioactive molecules with diverse pharmacological profiles, establishing it as an important class of heterocyclic nucleus in medicinal chemistry applications.

Research investigations have demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit remarkable versatility in their biological activities. The scaffold has been extensively studied for its potential applications in treating various medical conditions, including anti-inflammatory, antibacterial, anticancer, antiparasitic, and antiviral activities. This broad spectrum of biological activities has positioned the imidazo[1,2-b]pyridazine framework as a privileged scaffold that can reduce toxicity while improving binding modes in drug-target interactions.

The structural features of this compound contribute significantly to its research importance. The presence of the carboxylic acid functional group at the 3-position enhances its reactivity and solubility in polar solvents, while the chlorine atom at the 6-position provides opportunities for nucleophilic substitution reactions and other chemical modifications. These structural characteristics allow for potential interactions such as hydrogen bonding, making the compound particularly useful in various chemical reactions and applications.

Recent research has also highlighted the utility of imidazo[1,2-b]pyridazine derivatives in applications beyond traditional pharmaceutical development. The scaffold has found applications in materials science, particularly in the development of host materials for organic light-emitting devices, where the imidazo[1,2-b]pyridazine unit demonstrates excellent electron-transporting ability and great thermal stability. This diversity of applications underscores the fundamental importance of this heterocyclic system in contemporary chemical research.

Research Application Area Key Properties Research Focus
Medicinal Chemistry Bioactivity, selectivity Drug discovery, kinase inhibition
Materials Science Electron transport, thermal stability Organic electronics, host materials
Synthetic Chemistry Reactivity, functionalization Method development, scaffold modification
Imaging Applications Binding affinity, specificity Molecular probes, diagnostic agents

Position in the Chemical Taxonomy of Fused Heterocycles

Within the comprehensive taxonomy of heterocyclic compounds, this compound occupies a distinctive position as a member of the fused bicyclic heterocycles containing nitrogen atoms. Heterocyclic compounds are broadly classified as cyclic compounds containing atoms of at least two different elements as members of their ring systems, with nitrogen-containing heterocycles representing one of the most significant and widely studied categories.

The imidazopyridazine framework represents an organic heterobicyclic compound that consists of an imidazole ring ortho-fused to a pyridazine ring. This structural arrangement places the compound within the broader classification of azole-containing systems, where the term "azole" refers to five-membered heterocyclic compounds containing nitrogen atoms. The fusion of the imidazole ring with the six-membered pyridazine ring creates a unique bicyclic system that combines the electronic properties of both constituent rings.

The specific isomeric form represented by the imidazo[1,2-b]pyridazine structure is characterized by the fusion pattern where one nitrogen atom is shared between the imidazole and pyridazine rings. This distinguishes it from other possible isomeric arrangements such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, each of which exhibits different electronic and chemical properties due to alternative fusion patterns.

From a structural hierarchy perspective, this compound can be classified as follows: it belongs to the family of organic heterocycles, specifically the subcategory of fused bicyclic systems, within the class of nitrogen-containing heterocycles, and more specifically within the imidazopyridazine subfamily. The presence of the chlorine substituent and carboxylic acid functional group further defines its position within the chemical taxonomy as a halogenated carboxylic acid derivative of the parent imidazo[1,2-b]pyridazine system.

The taxonomical position of this compound is particularly significant because it represents a bridge between simple monocyclic heterocycles and more complex polycyclic systems. The bicyclic nature provides enhanced rigidity and defined three-dimensional structure compared to monocyclic analogs, while remaining synthetically accessible and functionally versatile compared to larger polycyclic systems.

Nomenclature Systems and Structural Classification

The nomenclature of this compound follows established systematic naming conventions for heterocyclic compounds, primarily based on the Hantzsch-Widman nomenclature system recommended by the International Union of Pure and Applied Chemistry. This systematic approach ensures consistent and unambiguous identification of complex heterocyclic structures through standardized naming protocols.

According to the Hantzsch-Widman method, heterocyclic compound names are constructed from three essential components: a stem that indicates ring size, prefixes that describe heteroatoms, and suffixes that denote the degree of unsaturation. For imidazopyridazine systems, the nomenclature reflects the fusion of two distinct heterocyclic rings, each contributing specific structural elements to the overall name.

The systematic name "this compound" can be deconstructed to reveal its structural information. The core "imidazo[1,2-b]pyridazine" designation indicates the bicyclic framework consisting of an imidazole ring fused to a pyridazine ring, with the bracketed numbers [1,2-b] specifying the precise fusion pattern and connectivity between the rings. The prefix "6-chloro" indicates the presence of a chlorine substituent at position 6 of the fused ring system, while the suffix "3-carboxylic acid" denotes the carboxylic acid functional group at position 3.

属性

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-4(7(12)13)11(6)10-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIGXZXAPJTRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718292
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208084-53-0
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Core Imidazo[1,2-b]pyridazine Formation

The synthesis begins with constructing the imidazo[1,2-b]pyridazine scaffold. A widely cited approach involves cyclization reactions using 3-amino-6-chloropyridazine as the starting material.

Step 1: Intermediate Formation
3-Amino-6-chloropyridazine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 40–100°C for 2–8 hours to yield N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine . This step facilitates the introduction of a formamidine group, which is critical for subsequent cyclization.

Step 2: Cyclization with Bromoacetonitrile
The formamidine intermediate is treated with bromoacetonitrile in a solvent (e.g., acetonitrile, ethanol, or DMF) at 50–160°C for 3–15 hours. This generates 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile . The reaction proceeds via nucleophilic substitution, where bromoacetonitrile attacks the electrophilic carbon of the formamidine group, followed by intramolecular cyclization.

StepReagent/ConditionProductYield
1DMF-DMA, 40–100°CFormamidine intermediate85–90%
2Bromoacetonitrile, 50–160°C6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile70–75%

Nitrile to Carboxylic Acid Conversion

The nitrile group in 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile undergoes hydrolysis to yield the target carboxylic acid. Two primary methods are employed:

Acid Hydrolysis
Heating the nitrile with dilute hydrochloric acid under reflux converts the -CN group to -COOH. For example:
R-CN+2H2O+H+R-COOH+NH4+\text{R-CN} + 2\text{H}_2\text{O} + \text{H}^+ \rightarrow \text{R-COOH} + \text{NH}_4^+
This method typically achieves >90% conversion but requires careful pH control to prevent side reactions.

Alkaline Hydrolysis
Treatment with sodium hydroxide at elevated temperatures produces a carboxylate salt, which is acidified to isolate the free carboxylic acid:
R-CN+H2O+OHR-COO+NH3\text{R-CN} + \text{H}_2\text{O} + \text{OH}^- \rightarrow \text{R-COO}^- + \text{NH}_3
The alkaline route avoids strong acids but necessitates additional steps for neutralization and purification.

Hydrolysis MethodConditionsYield
Acid (HCl)Reflux, 6–8 hours85–90%
Alkaline (NaOH)80°C, 4–6 hours80–85%

Optimization and Industrial Considerations

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates.

  • Temperature Control : Higher temperatures (≥100°C) accelerate cyclization but may degrade heat-sensitive intermediates.

Purification Techniques

  • Recrystallization : The crude carboxylic acid is purified using ethyl acetate/n-hexane mixtures, achieving ≥95% purity.

  • Chromatography : Column chromatography with silica gel and ethyl acetate/hexane eluents resolves minor impurities.

Alternative Synthetic Pathways

Carboxylation Reactions

Direct carboxylation via CO₂ insertion under catalytic conditions (e.g., Pd-catalyzed) remains unexplored but represents a potential green chemistry approach.

Challenges and Mitigation Strategies

  • Side Reactions : Over-hydrolysis of the nitrile group can produce amide byproducts. This is mitigated by strict control of reaction time and temperature.

  • Stereochemical Integrity : The planar structure of the imidazo[1,2-b]pyridazine core minimizes stereochemical complications .

化学反应分析

Types of Reactions

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Functional Group Transformations: The carboxylic acid group can be converted to esters, amides, or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or amines can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted imidazo[1,2-b]pyridazines.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

科学研究应用

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid has diverse applications in scientific research:

    Medicinal Chemistry: As a scaffold for designing new drugs with potential anticancer, antiviral, and antibacterial activities.

    Biological Studies: Investigating its interactions with biological targets and pathways.

    Chemical Biology: As a probe to study enzyme functions and cellular processes.

    Material Science: Exploring its properties for potential use in organic electronics and materials.

作用机制

The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid depends on its specific application:

    Biological Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, gene expression, or metabolic processes.

相似化合物的比较

Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Chloroimidazo[1,2-b]pyrazine-3-carboxylic acid
  • 6-Chloroimidazo[1,2-c]pyrimidine-3-carboxylic acid

Uniqueness

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its chlorine atom and carboxylic acid group provide versatile sites for further functionalization, making it a valuable intermediate in synthetic chemistry.

生物活性

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridazine ring system with a carboxylic acid group at the 3-position. The presence of the chlorine atom at the 6-position enhances its reactivity and potential biological activity. Its molecular formula is C_7H_5ClN_4O_2, and it has unique electronic properties that make it suitable for various applications in drug development and materials science .

The mechanism of action of this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Receptor Interaction : It may bind to various receptors, influencing signaling pathways critical for cell proliferation and survival.
  • Influence on Gene Expression : The compound could potentially affect gene expression through interaction with nucleic acids .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit adaptor-associated kinase 1 (AAK1), which plays a role in inflammatory responses. In vitro studies demonstrated that treatment with this compound resulted in reduced pain responses in models using AAK1 knockout mice . This suggests a potential therapeutic application in managing inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Modifications to the imidazo or pyridazine rings can significantly influence their efficacy. For example, increasing lipophilicity or altering substituents at specific positions can enhance potency against targeted biological pathways .

Modification Effect on Activity
Substituent at 6-positionEnhances reactivity and selectivity
Carboxylic acid group at 3-positionEssential for maintaining biological activity
Alterations in ring structureCan lead to improved pharmacokinetic profiles

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Screening : A high-throughput screening approach identified related compounds as potent inhibitors of Mtb and M. bovis BCG, suggesting that modifications to this compound could yield similar results .
  • Pain Management : In vivo studies using AAK1 knockout mice demonstrated that this compound could reduce pain responses effectively, indicating its potential as an analgesic agent .
  • Pharmacological Profiles : Compounds derived from this scaffold have shown promising pharmacokinetic profiles compatible with once-daily dosing regimens, making them suitable candidates for further clinical development .

常见问题

Q. What are the established synthetic routes for 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as 3-amino-6-chloropyridazine with dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 . Functionalization steps, such as substituting the chloromethyl group with sodium benzenesulfinate, require inert atmospheres and catalysts (e.g., Pd/Cu). Solvents like DMF or toluene are critical for solubility, while controlled temperatures (reflux or 0–5°C) minimize side reactions. Yields depend on stoichiometric ratios and purification via column chromatography (silica gel, ethyl acetate/hexanes) .

Q. How is this compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer: Characterization employs 1H/13C NMR to confirm the heterocyclic core and substituent positions, mass spectrometry (ESI-TOF) for molecular weight validation, and IR spectroscopy to identify the carboxylic acid C=O stretch (~1700 cm⁻¹). Purity is assessed via HPLC-UV (≥98% purity threshold, C18 column, acetonitrile/water gradient) . For ambiguous stereochemistry, X-ray crystallography resolves crystal packing and hydrogen-bonding networks .

Q. What functional groups in this compound dictate its reactivity in derivatization?

Methodological Answer: The carboxylic acid (-COOH) at position 3 enables amide coupling (e.g., with HATU/EDCl), while the chloro substituent at position 6 allows nucleophilic aromatic substitution (e.g., Suzuki-Miyaura cross-coupling). The imidazo[1,2-b]pyridazine core’s electron-deficient nature facilitates electrophilic reactions at position 2. Reactivity is pH-dependent: deprotonation of -COOH (pKa ~2.5) enhances solubility in basic conditions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthesized batches be systematically resolved?

Methodological Answer: Cross-validate using 2D NMR (HSQC, HMBC) to confirm connectivity and rule out regioisomers. Compare experimental LC-MS/MS fragmentation patterns with computational predictions (e.g., ACD/Labs). If residual solvents (e.g., DMF) skew results, repurify via recrystallization (ethanol/water) or size-exclusion chromatography. For persistent discrepancies, conduct elemental analysis to verify stoichiometry .

Q. What methodologies optimize the carboxyl group’s reactivity for amide coupling in derivative synthesis?

Methodological Answer: Activate the -COOH group with HATU (2 eq.) and DIPEA (4 eq.) in anhydrous DMF at 0°C. Couple with amines (1.2 eq.) at 25°C for 12–24 hours. Monitor progress via TLC (Rf shift) or in situ FTIR (disappearance of -COOH peak). For sterically hindered amines, use microwave-assisted synthesis (100°C, 30 min). Purify via reverse-phase HPLC (C18, 0.1% TFA in H2O/MeCN) .

Q. How do computational models enhance the design of derivatives for target engagement?

Methodological Answer: Use DFT calculations (B3LYP/6-31G*) to map electrostatic surfaces and predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) identifies binding modes with targets like kinases, while MD simulations (GROMACS) assess stability. QSAR models correlate substituent effects (e.g., Cl vs. Br at position 6) with bioactivity. ADMET predictors (SwissADME) optimize logP (<3) and polar surface area (<140 Ų) .

Q. What strategies mitigate chlorinated byproduct formation during large-scale synthesis?

Methodological Answer: Control chlorination by adding POCl3 dropwise at −10°C under N2. Use scavengers (e.g., polymer-bound dimethylamine) to trap excess Cl−. Post-reaction, wash with saturated NaHCO3 to remove acidic impurities. Monitor chloride content via ion chromatography ; if >0.5%, repurify by recrystallization (ethanol/water, 3:1). For persistent Cl−, employ solid-supported quenching agents .

Data Contradiction and Optimization

Q. How to resolve conflicting solubility data reported in literature?

Methodological Answer: Reassess solubility in standardized buffers (pH 1–14) using UV-Vis spectroscopy (λmax ~260 nm). Compare with computational predictions (e.g., COSMO-RS). Discrepancies often arise from polymorphic forms: characterize crystallinity via PXRD and DSC . For DMSO stock solutions, ensure anhydrous conditions to prevent hydrate formation .

Q. What experimental controls validate biological activity in cell-based assays?

Methodological Answer: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO ≤0.1%). Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to rule out metabolic interference. Confirm target engagement via Western blot (phosphorylation status) or SPR (binding affinity). Replicate assays in ≥3 biological replicates .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。